αvβ3 Integrin Binding Potency: Cyclo(-RGDfK) TFA vs. Cilengitide
Cyclo(-RGDfK) TFA exhibits a sub-nanomolar IC₅₀ of 0.94 nM for αvβ3 integrin [1], representing a 4- to 6-fold higher potency than the clinically evaluated cyclic RGD peptide Cilengitide (c(RGDf(NMe)V)), which displays IC₅₀ values ranging from 4.1 nM to 2.3 nM across multiple assay systems . The difference in binding affinity is further corroborated by functional studies where c(RGDfK)-modified micelles demonstrate stronger inhibitory effects on αvβ3-expressing T-24 cell proliferation compared to unmodified controls [1].
| Evidence Dimension | αvβ3 Integrin Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.94 nM (Cyclo(-RGDfK) TFA) |
| Comparator Or Baseline | Cilengitide: 4.1 nM (Tocris) / 2.3 nM (ApexBio) |
| Quantified Difference | 4.4-fold to 6.5-fold more potent |
| Conditions | Cell-free ELISA-like solid phase binding assay; purified αvβ3 integrin. |
Why This Matters
For researchers designing competitive displacement assays or requiring maximal αvβ3 blockade at low working concentrations, Cyclo(-RGDfK) TFA offers a critical potency advantage over Cilengitide, reducing reagent consumption and potential off-target effects at higher doses.
- [1] PeptideDB. Cyclo(-RGDfK) TFA Bioactivity Data. IC50 = 0.94 nM. View Source
